Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-
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Overview
Description
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with nitrophenoxy and propenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by etherification and alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine-substituted benzene compounds.
Scientific Research Applications
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action for Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, while the propenyloxy group may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-methyl-1,4-bis(4-nitrophenoxy): Similar structure but with a methyl group instead of a propenyloxy group.
Benzene, 1,3-bis(4-nitrophenoxy): Lacks the propenyloxy group and has different substitution patterns on the benzene ring.
Uniqueness
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is unique due to the presence of both nitrophenoxy and propenyloxy groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
647842-76-0 |
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Molecular Formula |
C23H20N2O7 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C23H20N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h2-12,14H,1,13,15-16H2 |
InChI Key |
WXHDEEDJUSSORC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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